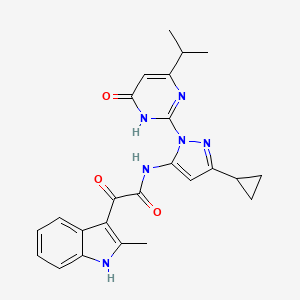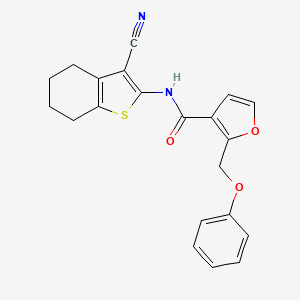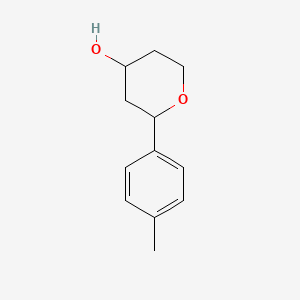![molecular formula C13H15N3O2S B2927258 2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340887-09-3](/img/structure/B2927258.png)
2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide” is a type of sulfonamide linked to a pyridine ring, which is a six-membered ring with one nitrogen atom, and a dimethylphenyl group . Sulfonamides are a group of compounds known for their antibiotic properties, while pyridine and phenyl groups are common structures in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 2-aminopyrimidines, have been synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .科学的研究の応用
Synthesis and Characterization
The relevance of 2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide and similar compounds is significant in the development of pharmaceuticals and materials science. For instance, the study of crystal structures such as pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate reveals insights into hydrogen bonding and molecular packing, indicating potential for drug design and crystal engineering applications (Balasubramani, Muthiah, & Lynch, 2007). Similarly, the study of sulfonamides like sulfamethazine in solvates form contributes to understanding the physicochemical properties that impact drug development and solvate stability (Patel & Purohit, 2017).
Material Science
In material science, compounds containing sulfonamide groups have been utilized in the synthesis of novel materials. For example, soluble fluorinated polyamides containing pyridine and sulfone moieties have been synthesized, showing high thermal stability and unique electrical properties, making them suitable for advanced material applications such as flexible and strong films with low dielectric constants (Liu et al., 2013).
Catalysis and Chemical Reactions
The utility of sulfonamide-based compounds extends into catalysis and synthesis of heterocyclic compounds. For instance, sulfonic acid functionalized pyridinium chloride has been used as an efficient catalyst for the solvent-free synthesis of complex organic molecules, showcasing the versatility of sulfonamide derivatives in facilitating chemical transformations (Moosavi‐Zare et al., 2013).
Antibacterial and Antimicrobial Applications
Synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown significant potential in antimicrobial and antibacterial applications. These compounds have demonstrated high activities, indicating their usefulness as antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Moreover, the synthesis and evaluation of novel sulfonamides for their anticancer and antimicrobial properties further emphasize the role of these compounds in medicinal chemistry (Debbabi et al., 2017).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that such compounds can interact with their targets, leading to changes in the target’s function . This interaction can result in the inhibition or activation of the target, leading to downstream effects.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The interaction of similar compounds with their targets can lead to various cellular responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide. These factors can include pH, temperature, and the presence of other compounds .
特性
IUPAC Name |
2-(3,4-dimethylanilino)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-5-6-11(8-10(9)2)16-13-12(19(14,17)18)4-3-7-15-13/h3-8H,1-2H3,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAHXMPPNPYLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2927177.png)
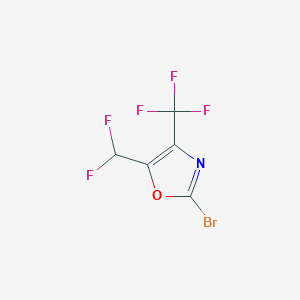
![N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2927180.png)

![1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2927183.png)
![N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2927185.png)
![3-butyl-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2927186.png)
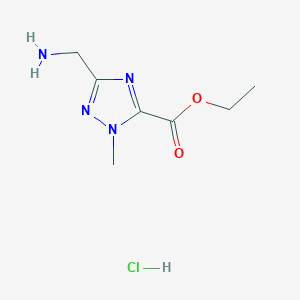
![2-[(4-Fluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2927190.png)

![[5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine](/img/structure/B2927194.png)
